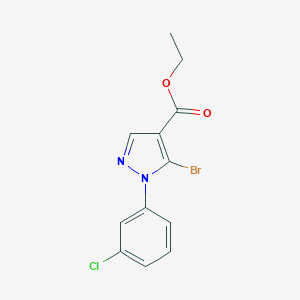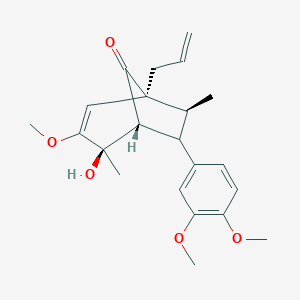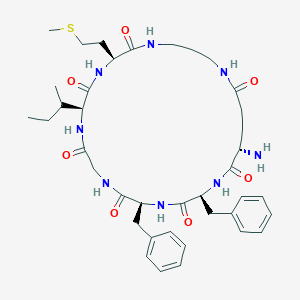
Substance P, cyclo(H-glu-phe-phe-gly-leu-met-NH(CH2)3-NH-)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Substance P is a neuropeptide that plays a crucial role in the transmission of pain signals to the central nervous system. It is a member of the tachykinin family of peptides and is synthesized in the dorsal root ganglia and the spinal cord. Cyclo(H-glu-phe-phe-gly-leu-met-NH(CH2)3-NH-) is a cyclic analog of Substance P that has been extensively studied for its potential therapeutic applications.
作用機序
Cyclo(H-glu-phe-phe-gly-leu-met-NH(CH2)3-NH-) acts by binding to the neurokinin-1 (NK-1) receptor, which is a G protein-coupled receptor. The binding of cyclo(H-glu-phe-phe-gly-leu-met-NH(CH2)3-NH-) to the NK-1 receptor results in the activation of intracellular signaling pathways, leading to the release of neurotransmitters and neuropeptides. This, in turn, leads to the modulation of pain signals and inflammation.
生化学的および生理学的効果
Cyclo(H-glu-phe-phe-gly-leu-met-NH(CH2)3-NH-) has been shown to have several biochemical and physiological effects. It has been found to inhibit the release of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. It has also been shown to reduce the expression of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation. Additionally, cyclo(H-glu-phe-phe-gly-leu-met-NH(CH2)3-NH-) has been shown to induce apoptosis in cancer cells.
実験室実験の利点と制限
Cyclo(H-glu-phe-phe-gly-leu-met-NH(CH2)3-NH-) has several advantages for lab experiments. It is stable and can be easily synthesized using solid-phase peptide synthesis. It is also highly selective for the NK-1 receptor, which makes it a useful tool for studying the role of the NK-1 receptor in pain and inflammation. However, one limitation of cyclo(H-glu-phe-phe-gly-leu-met-NH(CH2)3-NH-) is that it has a short half-life, which limits its therapeutic potential.
将来の方向性
There are several future directions for the research on cyclo(H-glu-phe-phe-gly-leu-met-NH(CH2)3-NH-). One area of research is the development of more stable analogs of cyclo(H-glu-phe-phe-gly-leu-met-NH(CH2)3-NH-) with longer half-lives. Another area of research is the exploration of the potential therapeutic applications of cyclo(H-glu-phe-phe-gly-leu-met-NH(CH2)3-NH-) in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, the role of the NK-1 receptor in the regulation of immune responses and inflammation is an area of active research, and cyclo(H-glu-phe-phe-gly-leu-met-NH(CH2)3-NH-) may be a useful tool for studying this area.
合成法
Cyclo(H-glu-phe-phe-gly-leu-met-NH(CH2)3-NH-) is synthesized by solid-phase peptide synthesis. The process involves the coupling of amino acids to a resin-bound peptide chain, followed by cyclization of the peptide chain to form the cyclic analog. The purity of the final product is ensured by high-performance liquid chromatography (HPLC).
科学的研究の応用
Cyclo(H-glu-phe-phe-gly-leu-met-NH(CH2)3-NH-) has been extensively studied for its potential therapeutic applications. It has been found to have analgesic, anti-inflammatory, and anti-tumor properties. It has also been shown to have potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
特性
CAS番号 |
102334-63-4 |
|---|---|
製品名 |
Substance P, cyclo(H-glu-phe-phe-gly-leu-met-NH(CH2)3-NH-) |
分子式 |
C39H56N8O7S |
分子量 |
781 g/mol |
IUPAC名 |
(2S,5S,11S,14S,24S)-24-amino-2,5-dibenzyl-11-butan-2-yl-14-(2-methylsulfanylethyl)-1,4,7,10,13,16,20-heptazacyclopentacosane-3,6,9,12,15,21,25-heptone |
InChI |
InChI=1S/C39H56N8O7S/c1-4-25(2)34-39(54)44-29(18-21-55-3)36(51)42-20-11-19-41-32(48)17-16-28(40)35(50)45-31(23-27-14-9-6-10-15-27)38(53)46-30(22-26-12-7-5-8-13-26)37(52)43-24-33(49)47-34/h5-10,12-15,25,28-31,34H,4,11,16-24,40H2,1-3H3,(H,41,48)(H,42,51)(H,43,52)(H,44,54)(H,45,50)(H,46,53)(H,47,49)/t25?,28-,29-,30-,31-,34-/m0/s1 |
InChIキー |
GEQVOAMRMGKWAX-ZJFASKHXSA-N |
異性体SMILES |
CCC(C)[C@H]1C(=O)N[C@H](C(=O)NCCCNC(=O)CC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N1)CC2=CC=CC=C2)CC3=CC=CC=C3)N)CCSC |
SMILES |
CCC(C)C1C(=O)NC(C(=O)NCCCNC(=O)CCC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N1)CC2=CC=CC=C2)CC3=CC=CC=C3)N)CCSC |
正規SMILES |
CCC(C)C1C(=O)NC(C(=O)NCCCNC(=O)CCC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N1)CC2=CC=CC=C2)CC3=CC=CC=C3)N)CCSC |
同義語 |
cyclo(H-Glu-Phe-Gly-Leu-Met-NH(CH2)3-NH-)-substance P SP C(GPPGLMN) substance P, cyclo(H-Glu-Phe-Phe-Gly-Leu-Met-NH(CH2)3-NH-) substance P, cyclo(H-glutamyl-phenylalanyl-phenylalanyl-glycyl-leucyl-methionine propylene diamine) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



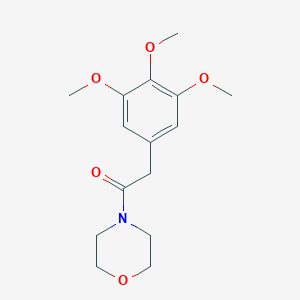
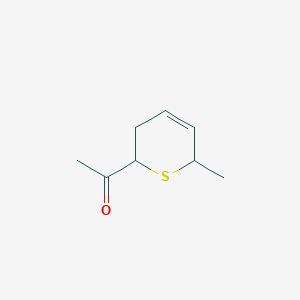
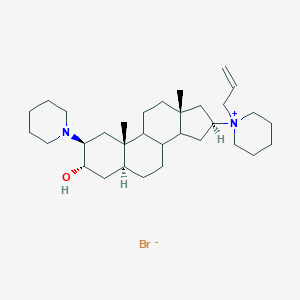

![Thiazolo[5,4-d]pyrimidine, 5-amino-2-(ethylthio)-](/img/structure/B8709.png)
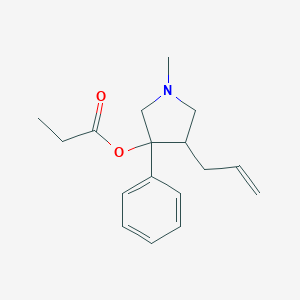


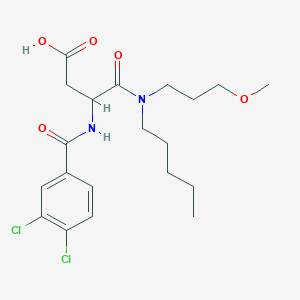
![2-[[5-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfanyl]-1H-benzimidazole](/img/structure/B8721.png)

